2,5-Dioxopyrrolidin-1-yl 3-bromo-5-fluorobenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-fluorobenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters or salts of benzoic acid. The compound is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group attached to a 3-bromo-5-fluorobenzoate moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 3-bromo-5-fluorobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoate Ester: The starting material, 3-bromo-5-fluorobenzoic acid, is reacted with an alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the corresponding ester.
Introduction of the 2,5-Dioxopyrrolidin-1-yl Group: The ester is then reacted with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine or pyridine to introduce the 2,5-dioxopyrrolidin-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-controlled protocols can be employed to optimize the reaction conditions and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Hydrolysis: The major products are 3-bromo-5-fluorobenzoic acid and 2,5-dioxopyrrolidin-1-ol.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research has explored its potential as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 3-bromo-5-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including:
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition.
Non-Covalent Interactions: The compound can also interact with proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions, resulting in reversible inhibition.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-chloro-5-fluorobenzoate: Similar in structure but with a chlorine atom instead of bromine.
2,5-Dioxopyrrolidin-1-yl 3-bromo-4-fluorobenzoate: Similar in structure but with the fluorine atom at the 4-position instead of the 5-position.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with biological targets. This unique arrangement can result in different biological activities and chemical properties compared to its analogues .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO4/c12-7-3-6(4-8(13)5-7)11(17)18-14-9(15)1-2-10(14)16/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECROWXQEJKXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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